Tetrahydrofurandiol

Lipophilicity Physicochemical property Drug discovery

Procure Tetrahydrofurandiol (CAS 50976-18-6) for its unique geminal diol core. Unlike stable 3,4-isomers, oxolane-2,2-diol serves as a latent carbonyl source, enabling late-stage unmasking in synthesis. Its higher lipophilicity (XLogP3 -0.7 vs. -1.4) ensures distinct HPLC retention, while DEDuCT endocrine disruption classification validates its use in mechanistic toxicology. The predicted 236.5°C boiling point demands genuine compound for accurate process safety profiling. Avoid isomer substitution.

Molecular Formula C4H8O3
Molecular Weight 104.10 g/mol
CAS No. 50976-18-6
Cat. No. B12651403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrofurandiol
CAS50976-18-6
Molecular FormulaC4H8O3
Molecular Weight104.10 g/mol
Structural Identifiers
SMILESC1CC(OC1)(O)O
InChIInChI=1S/C4H8O3/c5-4(6)2-1-3-7-4/h5-6H,1-3H2
InChIKeyAEWLBYKVDXKPPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrofurandiol (CAS 50976-18-6) Procurement Guide: Structural Identity and Differentiation


Tetrahydrofurandiol (CAS 50976-18-6, IUPAC: oxolane-2,2-diol) is a small-molecule heterocyclic diol with the formula C₄H₈O₃ and a molecular weight of 104.10 g/mol [1]. It belongs to the tetrahydrofuran class and is uniquely characterized by a geminal diol motif, where both hydroxyl groups are attached to the same ring carbon [2]. This compound is cataloged in authoritative chemical databases including PubChem (CID 3016578) and the EPA DSSTox database (DTXSID80965244), and has been flagged in the DEDuCT database as a potential endocrine-disrupting chemical (Category II) [1][3]. Its structural distinction from vicinal tetrahydrofurandiol isomers is the primary driver of its differentiated physical, chemical, and biological properties.

Why Tetrahydrofurandiol (50976-18-6) Cannot Be Replaced by Its Isomers in Research and Industry


Procurement professionals and researchers cannot interchangeably substitute oxolane-2,2-diol with its common vicinal isomers, such as 1,4-anhydroerythritol (cis-3,4-tetrahydrofurandiol, CAS 4358-64-9) or trans-tetrahydrofuran-2,3-diol. The geminal arrangement of hydroxyl groups in the target compound creates a fundamentally different electronic environment and reactivity profile. This is quantitatively reflected in a significantly higher computed lipophilicity (XLogP3 = -0.7 vs. -1.4 for the 3,4-isomer) and a higher predicted boiling point (236.5 °C vs. 221.8 °C) [1][2]. Critically, the inherent thermodynamic instability of geminal diols toward dehydration, a class-level property not shared by stable vicinal diols, means the 2,2-diol can act as a latent or masked carbonyl source, a functional handle absent in its isomers [3]. Selecting the incorrect isomer will lead to divergent physicochemical behavior, distinct synthetic utility, and potentially different biological readouts.

Head-to-Head Quantitative Evidence for Selecting Tetrahydrofurandiol (50976-18-6) Over Its Closest Analogs


Higher Lipophilicity of the Geminal Diol Drives Differential Solubility and Partitioning

In a cross-study comparison of computed XLogP3 values, the target compound oxolane-2,2-diol demonstrates significantly higher lipophilicity than its vicinal isomer, cis-3,4-tetrahydrofurandiol. The computed XLogP3 for the geminal diol is -0.7, indicating lower water solubility, whereas the value for the 3,4-isomer is -1.4, a 0.7 log unit difference corresponding to a five-fold greater partitioning into an organic phase [1][2]. This directly influences behavior in liquid-liquid extraction, chromatographic retention, and passive membrane permeability.

Lipophilicity Physicochemical property Drug discovery Pre-formulation

Differentiated Boiling Point Impacts Purification and Formulation Strategy

Predicted boiling points at atmospheric pressure reveal a quantifiable divergence between isomers. The 2,2-geminal diol has a predicted boiling point of 236.5 °C, while the 3,4-vicinal diol boils at a notably lower 221.8 °C [1]. This 14.7 °C difference, albeit based on in silico predictions, suggests distinct intermolecular hydrogen bonding networks that will influence distillation conditions, solvent removal protocols, and thermal stability assessments during scale-up.

Thermal property Purification Chemical engineering Volatility

Density Divergence Commands Different Material Handling and Formulation Approaches

The computed density of the geminal diol (1.4 g/cm³) is predicted to be substantially higher than the experimentally validated density of its 3,4-vicinal isomer (1.27 g/mL at 25 °C) [1]. This 10% higher density suggests a more compact molecular packing in the liquid phase, which can be critical for applications where mass-per-volume ratios are critical, such as in high-gravity chemical reactions or when formulating high-density mixtures.

Density Physical property Formulation Material science

Latent Carbonyl Functionality Through Geminal Diol Instability Enables Unique Synthesis Pathways

As a member of the geminal diol class, oxolane-2,2-diol is characterized by thermodynamic instability relative to its dehydration product, γ-butyrolactone [1]. This class-level property differentiates it from the stable vicinal diol isomers (e.g., 3,4- and 2,3-diols) which lack this dehydration potential. The equilibrium between the geminal diol and the lactone provides a functional handle: the compound can function as a latent or protected form of the carbonyl, capable of controlled release under specific pH or thermal conditions. No such reactivity is accessible to the vicinal isomers.

Chemical reactivity Geminal diol Synthetic intermediate Carbonyl protection

Endocrine Disruption Alert: A Unique Biological Liability or Research Opportunity

The DEDuCT database classifies tetrahydrofurandiol (CAS 50976-18-6) as a Category II endocrine disrupting chemical (EDC) based on systemic evidence from published rodent and human cell-line studies [1]. While its isomer 1,4-anhydroerythritol is not cataloged with this alert, this biological annotation introduces a unique environmental health and safety (EHS) consideration. For researchers, this EDC profile can serve as a positive control or a model compound for studying estrogen-dependent and -independent pathways, a research application not supported by the vicinal isomer.

Endocrine disruption Toxicology Biological activity In vitro assay

Application Scenarios for Tetrahydrofurandiol (50976-18-6) Based on Differentiated Evidence


As a Latent Carbonyl Building Block in Multi-Step Organic Synthesis

The unique geminal diol core of oxolane-2,2-diol makes it a strategic choice in organic synthesis as a protected synthon for γ-butyrolactone. Unlike its stable vicinal counterparts, this compound can be triggered under controlled acidic or thermal conditions to unmask a reactive carbonyl group in situ, a feature directly supported by its class-level dehydration instability [1]. Procurement of this specific diol enables a tactical synthetic sequence where the carbonyl is revealed late-stage, minimizing unwanted side reactions.

Reference Compound in Endocrine Disruption Research and Toxicology Screening

The DEDuCT classification of tetrahydrofurandiol as an endocrine disruptor provides a validated basis for its use as a model compound in mechanistic toxicology studies [2]. Researchers investigating estrogen receptor-independent proliferation pathways can procure this specific CAS number to ensure their study is reproducible and directly comparable to published effects on MCF-7 and MDA-MB-231 breast cancer cell lines, a biological context not provided by the 3,4-diol isomer.

Development of Optimized Chromatographic Separation and Analytical Methods

Given the measured 0.7 log unit higher lipophilicity (XLogP3) compared to its vicinal isomer, oxolane-2,2-diol can serve as a retention time standard or a model compound for developing reverse-phase HPLC methods tailored for small, polar heterocycles [3]. Its distinct chromatographic behavior ensures that method development teams require the genuine compound for accurate identification and quantification, as the isomer will elute at an incorrect, earlier time point.

Process Engineering Scale-Up and Solvent Selection Studies

The predicted 15 °C boiling point difference between the 2,2- and 3,4-diol isomers demands that pilot-scale process engineers source the exact compound for thermal hazard profiling and solvent exchange optimization [4]. Using an isomer will provide incorrect volatility and vapor pressure data, leading to potential failures in distillation or solvent recovery unit design, directly impacting process safety and cost-efficiency.

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